molecular formula C11H21ClN2O2S B2670904 Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride CAS No. 2243509-72-8

Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride

Cat. No. B2670904
CAS RN: 2243509-72-8
M. Wt: 280.81
InChI Key: ACDVVIIBJOIANM-UHFFFAOYSA-N
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Description

Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate hydrochloride is a chemical compound with the CAS Number: 2243509-72-8 . It has a molecular weight of 280.82 . The compound is a salt .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O2S.ClH/c1-10(2,3)15-9(14)13-6-11(7-13)8(12)4-5-16-11;/h8H,4-7,12H2,1-3H3;1H . This code provides a detailed description of the molecule’s structure.

The molecular formula is C11H20N2O2S . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the search results.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . The MSDS provides information about the potential hazards of the compound and how to handle it safely.

properties

IUPAC Name

tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2S.ClH/c1-10(2,3)15-9(14)13-6-11(7-13)8(12)4-5-16-11;/h8H,4-7,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDVVIIBJOIANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCS2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137999706

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